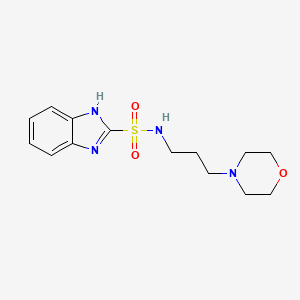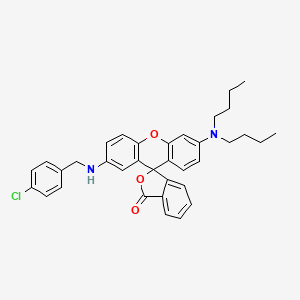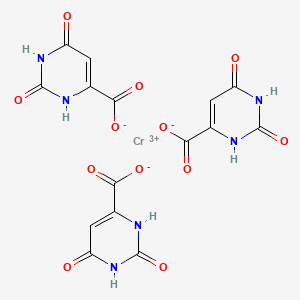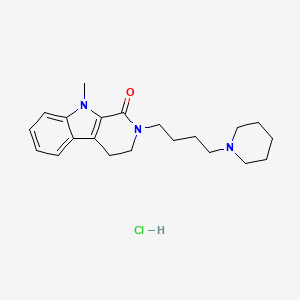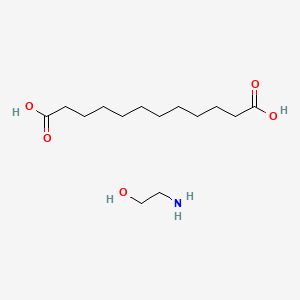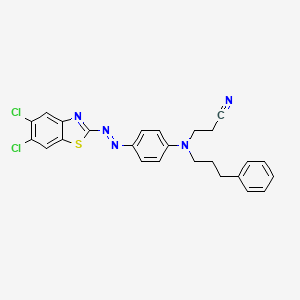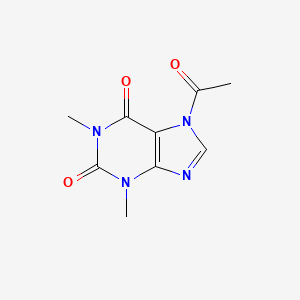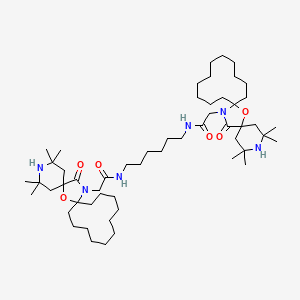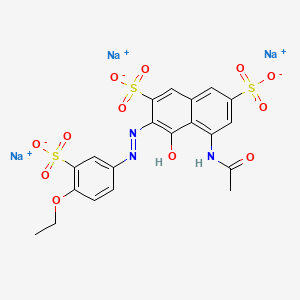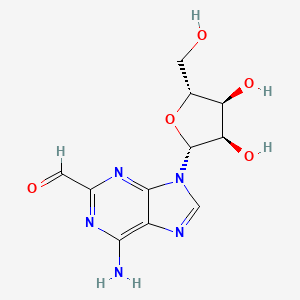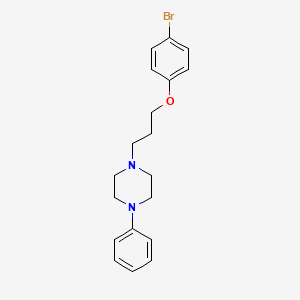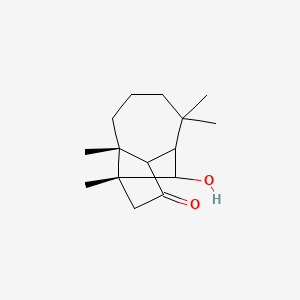
Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of succinimides It features a succinimide core with a p-chlorobenzyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- typically involves multiple steps. One common route includes the reaction of succinimide with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the succinimide core may influence enzyme activity. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Succinimide: A simpler analog without the p-chlorobenzyl and piperazine groups.
N-Phenylsuccinimide: Contains a phenyl group instead of the p-chlorobenzyl group.
N-Benzylpiperazine: Lacks the succinimide core but contains the piperazine moiety.
Uniqueness
Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is unique due to the combination of its succinimide core, p-chlorobenzyl group, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94539-29-4 |
|---|---|
Molecular Formula |
C16H20ClN3O2 |
Molecular Weight |
321.80 g/mol |
IUPAC Name |
1-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-3-1-13(2-4-14)11-18-7-9-19(10-8-18)12-20-15(21)5-6-16(20)22/h1-4H,5-12H2 |
InChI Key |
ZHYXEMSHPBOCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


